molecular formula C18H17BrN4O2S B2529017 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide CAS No. 422287-91-0

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide

Cat. No.: B2529017
CAS No.: 422287-91-0
M. Wt: 433.32
InChI Key: LJHPNNCELDRYBW-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a pyridine moiety, which can enhance its binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under acidic or basic conditions.

    Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

    Coupling with Pyridine Derivative: The final step involves coupling the quinazolinone derivative with a pyridine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thiocarbonyl groups, converting them to alcohols or thiols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyridine moiety can enhance its binding affinity to biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The quinazolinone scaffold is a common motif in many pharmacologically active compounds, and modifications to this structure could lead to new drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the pyridine moiety can enhance this binding through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl derivatives: These compounds share the quinazolinone core but lack the pyridine moiety.

    N-[(pyridin-2-yl)methyl]butanamides: These compounds contain the pyridine moiety but have different core structures.

Uniqueness

The uniqueness of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide lies in its combination of the quinazolinone core and the pyridine moiety, which can provide enhanced biological activity and binding properties compared to similar compounds.

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c19-12-6-7-15-14(10-12)17(25)23(18(26)22-15)9-3-5-16(24)21-11-13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHPNNCELDRYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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